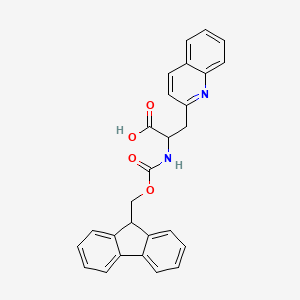

Fmoc-3-(2-quinolyl)-DL-alanine

Übersicht

Beschreibung

Fmoc-3-(2-quinolyl)-DL-alanine, also known as Fmoc-Q-Ala, is an amino acid derivative that has become increasingly popular in recent years due to its versatile applications in organic synthesis and scientific research. Fmoc-Q-Ala is an alanine derivative containing a quinoline moiety, which is a heterocyclic aromatic compound. The unique structure of Fmoc-Q-Ala makes it an attractive reagent for various organic transformations, and its use in scientific research has been growing due to its various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Glycoconjugates and Peptide Glycoclusters

The orthogonally protected building block N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine has been synthesized and used in the preparation of triantennary peptide glycoclusters on a solid support. This approach is significant for mimicking multivalent carbohydrate ligands in glycobiological applications, demonstrating the utility of Fmoc-protected amino acids in complex molecular assemblies (Johanna Katajisto et al., 2002).

2. Development of Somatostatin Analogues

Fmoc-protected enantiomers of 3-(3′-quinolyl)-alanine have been utilized in the solid-phase synthesis of new somatostatin 14 analogues. These analogues demonstrate selective affinity for somatostatin receptors, highlighting the role of Fmoc-protected amino acids in the development of peptide-based therapeutics with potential applications in receptor-targeted therapy (Rosario Ramón et al., 2011).

3. Self-Assembly and Gelation of Peptide Derivatives

Research on the self-assembly of Fmoc-conjugated peptides, such as Fmoc-Ala-Lac, into nanostructures that gel in water, has expanded the understanding of the mechanisms underlying peptide self-assembly. These findings are crucial for designing degradable materials with peptide-like bioactivity, offering insights into the development of soft biomaterials (Kevin M. Eckes et al., 2014).

4. Chiral Analysis in Peptide Synthesis

The use of Fmoc-protected amino acids in capillary electrophoresis has been explored for the enantioselective separation and analysis of DL-amino acids. This technique is beneficial for understanding the racemization processes in peptide synthesis, furthering the precision in peptide manufacturing (M. Pumera et al., 2002).

5. Bioactive Dipeptide Self-Assembly

The attachment of the Fmoc group to L-carnosine, forming Fmoc-β-alanine-histidine, has been shown to induce self-assembly into amyloid fibrils. This work illustrates the potential of Fmoc-peptide conjugates in creating materials with unique bioactive and mechanical properties (V. Castelletto et al., 2011).

Wirkmechanismus

Target of Action

Fmoc-3-(2-quinolyl)-DL-alanine, also known as Fmoc-3-(2-quinolyl)-DL-Ala-OH, is an Fmoc protected alanine derivative . The primary targets of this compound are proteins that are synthesized using solid phase peptide synthesis techniques .

Mode of Action

The compound interacts with its targets by being incorporated into a polypeptide chain during the process of peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

It is known that the compound is potentially useful for proteomics studies , which involve the large-scale study of proteins, particularly their structures and functions.

Result of Action

The result of the action of Fmoc-3-(2-quinolyl)-DL-alanine is the synthesis of peptides with a high degree of flexibility . This is due to the small side chain of alanine, which is one of the simplest amino acids and confers a high degree of flexibility when incorporated into a polypeptide chain .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMHXAHHXHYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402699 | |

| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-(2-quinolyl)-DL-alanine | |

CAS RN |

401514-70-3 | |

| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

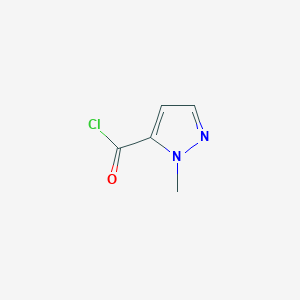

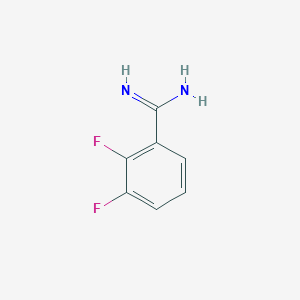

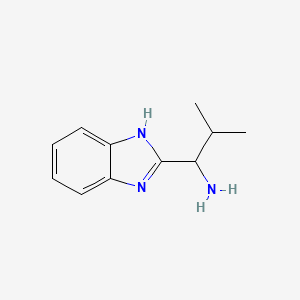

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

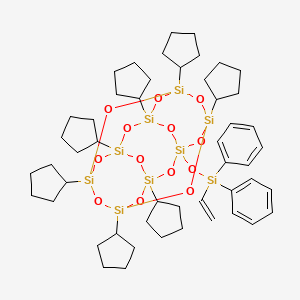

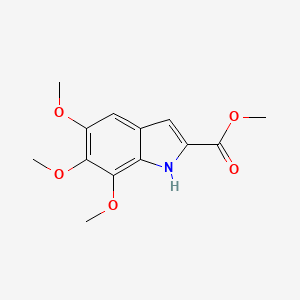

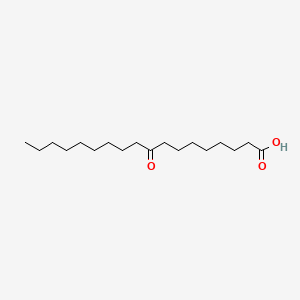

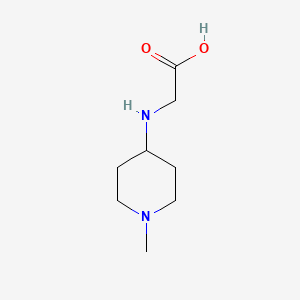

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

![N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B1598648.png)

![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)